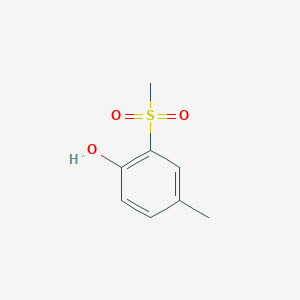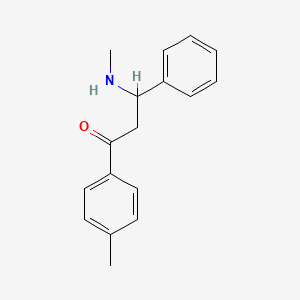![molecular formula C12H7Br2N B14398680 5,5-Dibromo-5H-indeno[1,2-B]pyridine CAS No. 89971-93-7](/img/structure/B14398680.png)
5,5-Dibromo-5H-indeno[1,2-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dibromo-5H-indeno[1,2-B]pyridine: is a chemical compound belonging to the class of indenopyridines It is characterized by the presence of two bromine atoms attached to the indeno[1,2-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-5H-indeno[1,2-B]pyridine typically involves the bromination of 5H-indeno[1,2-B]pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dibromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of 5H-indeno[1,2-B]pyridine.
Reduction Reactions: Reduced forms of the compound with different functional groups.
Oxidation Reactions: Oxidized derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: 5,5-Dibromo-5H-indeno[1,2-B]pyridine is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent .
Medicine: While specific medical applications are still under investigation, the compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of 5,5-Dibromo-5H-indeno[1,2-B]pyridine involves its interaction with molecular targets through its bromine atoms and indeno[1,2-B]pyridine core. The bromine atoms can participate in halogen bonding, while the indeno[1,2-B]pyridine core can interact with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparison with Similar Compounds
5H-Indeno[1,2-B]pyridine: The parent compound without bromine atoms.
5,5-Dichloro-5H-indeno[1,2-B]pyridine: A similar compound with chlorine atoms instead of bromine.
5,5-Diiodo-5H-indeno[1,2-B]pyridine: A similar compound with iodine atoms instead of bromine.
Uniqueness: 5,5-Dibromo-5H-indeno[1,2-B]pyridine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
89971-93-7 |
|---|---|
Molecular Formula |
C12H7Br2N |
Molecular Weight |
325.00 g/mol |
IUPAC Name |
5,5-dibromoindeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H7Br2N/c13-12(14)9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7H |
InChI Key |
NQQAFZSEAVUCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(Br)Br)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


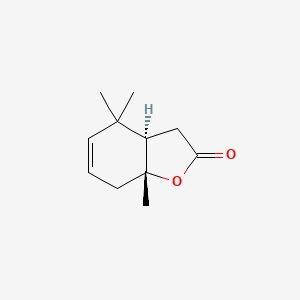
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

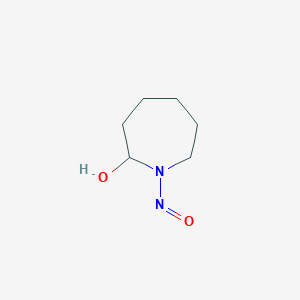
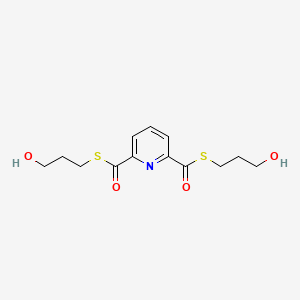
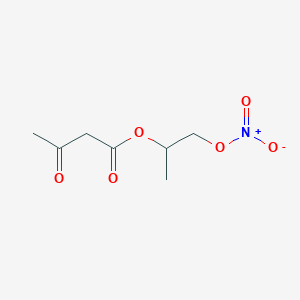
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

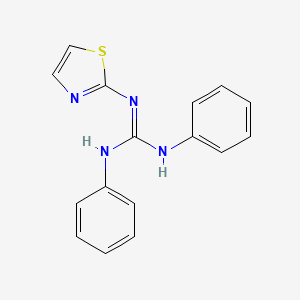
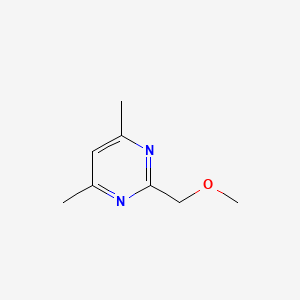
silane](/img/structure/B14398677.png)
